molecular formula C19H18FN3O4S B2921456 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 921552-27-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

Katalognummer: B2921456
CAS-Nummer: 921552-27-4
Molekulargewicht: 403.43
InChI-Schlüssel: NZIHLQQPYZQWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

  • Molecular Formula: C19H20FN3O3S
  • Molecular Weight: 393.45 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical cellular processes, which can lead to altered cell signaling and proliferation.
  • Receptor Modulation: By binding to receptors on cell surfaces, it can modulate signaling pathways that regulate cell survival and apoptosis.
  • Gene Expression Alteration: The compound may influence the expression of genes associated with cancer progression and inflammation.

Anticancer Activity

This compound has shown promising results in various cancer models:

  • In Vitro Studies:
    • Cell Lines Tested: HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).
    • IC50 Values: The compound exhibited IC50 values ranging from 0.5 µM to 5 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics.
  • Mechanistic Insights:
    • Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death.
    • Causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.

Anti-inflammatory Properties

Research has indicated that this compound also possesses anti-inflammatory properties:

  • Cytokine Inhibition: It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models: In murine models of inflammation, treatment with the compound resulted in decreased paw edema and inflammatory cell infiltration.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

Compound NameIC50 (µM)Mechanism of ActionNotes
This compound0.5 - 5Apoptosis induction, G2/M arrestPotent against multiple cancer types
SAHA (Suberoylanilide hydroxamic acid)17.25HDAC inhibitionLess potent than the target compound
Chidamide44.5HDAC inhibitionSimilar mechanism but lower efficacy

Case Studies

Case Study 1: HepG2 Cell Line

A study evaluated the effects of this compound on HepG2 cells, revealing that treatment led to a significant increase in apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). Flow cytometry analysis confirmed these findings.

Case Study 2: Murine Model of Inflammation

In a murine model, administration of the compound resulted in a 48% reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-27-16-6-8-17(9-7-16)28(25,26)21-12-13-23-19(24)11-10-18(22-23)14-2-4-15(20)5-3-14/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIHLQQPYZQWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.